molecular formula C10H13BrO2S B13468206 1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane

1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane

Cat. No.: B13468206
M. Wt: 277.18 g/mol
InChI Key: KTFJZOVCRMSGIX-UHFFFAOYSA-N
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Description

1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane is a compound that belongs to the family of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields such as materials science, drug discovery, and organic synthesis . The compound features a sulfonyl group and a bromine atom attached to the bicyclo[1.1.1]pentane framework, which imparts distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of sulfonyl and bromine groups to the bicyclo[1.1.1]pentane framework . This can be achieved through the use of radical initiators and appropriate sulfonyl and bromine sources under controlled conditions. Industrial production methods may involve scalable flow reactions that utilize light or other energy sources to drive the radical reactions efficiently .

Chemical Reactions Analysis

1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include radical initiators, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Mechanism of Action

The mechanism of action of 1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane involves its interaction with molecular targets through its sulfonyl and bromine groups. The sulfonyl group can form strong interactions with various biological targets, while the bromine atom can participate in halogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13BrO2S

Molecular Weight

277.18 g/mol

IUPAC Name

1-(1-bicyclo[1.1.1]pentanylsulfonyl)-3-bromobicyclo[1.1.1]pentane

InChI

InChI=1S/C10H13BrO2S/c11-8-4-10(5-8,6-8)14(12,13)9-1-7(2-9)3-9/h7H,1-6H2

InChI Key

KTFJZOVCRMSGIX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)S(=O)(=O)C34CC(C3)(C4)Br

Origin of Product

United States

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